molecular formula C9H11NO2 B2522750 1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone CAS No. 2567504-16-7

1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone

Cat. No.: B2522750
CAS No.: 2567504-16-7
M. Wt: 165.192
InChI Key: PCOOHTJXFALTDQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone is a chemical compound that features an oxazole ring, a five-membered heterocyclic moiety. Oxazole is an important heterocyclic nucleus with a wide spectrum of biological activities

Preparation Methods

One common synthetic route includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, although specific industrial processes are not widely documented.

Chemical Reactions Analysis

1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The oxazole ring can undergo substitution reactions with various reagents, leading to the formation of substituted oxazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of new chemical entities with potential biological activities.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its interaction with various biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxazole ring plays a crucial role in its biological activity, allowing it to bind to enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone can be compared with other oxazole derivatives, such as:

  • 1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one
  • (5-cyclopropyl-1,3-oxazol-2-yl)methylamine
  • (5-cyclopropyl-3-isoxazolyl)methyl]ethanamine

These compounds share the oxazole ring structure but differ in their substituents and overall molecular structure. The uniqueness of this compound lies in its specific combination of the cyclopropyl and ethanone groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-8(12-10-6)5-9(11)7-2-3-7/h4,7H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOOHTJXFALTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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